2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate
Description
2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate is a synthetic organic compound that features a pyrazole ring and a butanoate ester
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-13-3-5-15(6-4-13)16(20)7-8-17(21)22-10-9-14-11-18-19(2)12-14/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDZXZMFJVRQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCCC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-3,5-diketone can react with hydrazine hydrate under reflux conditions to form 1-methylpyrazole.
Esterification: The next step involves the esterification of 4-(4-methylphenyl)-4-oxobutanoic acid with 2-(1-methylpyrazol-4-yl)ethanol. This reaction can be catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the butanoate ester, converting it to an alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the pyrazole ring, which is a common motif in many pharmacologically active molecules. It could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpyrazol-4-yl)ethyl 4-oxobutanoate: Lacks the methylphenyl group, potentially altering its reactivity and biological activity.
4-(4-Methylphenyl)-4-oxobutanoic acid: Lacks the pyrazole ring, which may reduce its versatility in synthetic applications.
Uniqueness
The combination of the pyrazole ring and the butanoate ester in 2-(1-Methylpyrazol-4-yl)ethyl 4-(4-methylphenyl)-4-oxobutanoate provides a unique scaffold that can be tailored for specific applications in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications, enhancing its utility as a synthetic intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
